![molecular formula C9H10ClN B2876186 3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine CAS No. 1504970-91-5](/img/structure/B2876186.png)
3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine
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Overview
Description
3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine is a chemical compound with the CAS Number: 1504970-91-5 . It has a molecular weight of 167.64 .
Synthesis Analysis
The synthesis of similar compounds, 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, has been achieved through a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation .Molecular Structure Analysis
The molecular structure of 3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine is complex and involves several heterocyclic rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds, 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, include the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination .Scientific Research Applications
Multicomponent Synthesis
The compound is involved in the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents, leading to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . This reaction represents a profound structural transformation .
Structural Fragments of Alkaloids
Cyclopenta[b]pyridine derivatives, which include this compound, are structural fragments of alkaloids . They exhibit a wide spectrum of biological activity .
Hypoglycemic Activity
Derivatives of this compound have been found to have hypoglycemic activity , which could be useful in the treatment of diabetes.
Calcium Channel Antagonists
Some derivatives of this compound act as antagonists of calcium channels . This could have potential applications in the treatment of cardiovascular diseases.
Fluorescent Probes
Certain derivatives of this compound can act as fluorescent probes , which are used in various fields of biological research to label or stain tissues, cells, or materials.
Protein Kinase FGFR1 Inhibitors
Some derivatives of this compound have been found to inhibit protein kinase FGFR1 , which could have potential applications in cancer treatment.
Mechanism of Action
properties
IUPAC Name |
3-chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c1-6-8-4-2-3-7(8)5-9(10)11-6/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBBLUYLDDXRRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=CC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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